molecular formula C17H15N3O3 B4540211 N-(2-hydroxy-5-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B4540211
M. Wt: 309.32 g/mol
InChI Key: KMYBPSANNDFDNO-UHFFFAOYSA-N
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Description

Quinazoline derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antimalarial, and antihistaminic effects. The interest in these compounds arises from their diverse pharmacological properties and their presence in several natural products and therapeutic agents.

Synthesis Analysis

The synthesis of quinazoline derivatives generally involves the cyclization of 2-hydrazino-3-(substituted phenyl)-3H-quinazolin-4-ones with various one-carbon donors or by alkylation of potassium salts followed by aminolysis of activated acids. This process allows for the introduction of various substituents on the quinazoline ring, enabling the exploration of a wide range of biological activities (Kovalenko et al., 2012; Alagarsamy et al., 2009).

Molecular Structure Analysis

Quinazoline derivatives exhibit a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The molecular structure is characterized by various spectroscopic techniques, including IR, 1H NMR, MS, and EI-MS analysis, which confirm the presence of the quinazoline core and the substituents (Kovalenko et al., 2012).

Chemical Reactions and Properties

Quinazoline derivatives can undergo a variety of chemical reactions, including cyclization, aminolysis, and alkylation, to yield compounds with different substituents. These reactions are crucial for the synthesis of quinazoline derivatives with desired biological activities. The compounds exhibit a range of chemical properties, such as the ability to form complexes with metal ions, which can affect their biological activities and pharmacokinetic properties (Popov et al., 2015).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the quinazoline ring. These properties are important for determining the compound's suitability for pharmaceutical formulations and for understanding its behavior in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo specific interactions with biological targets, are crucial for the pharmacological activity of quinazoline derivatives. Studies on the metabolism of these compounds reveal that they can be metabolized by both cytochrome P450s (CYPs) and aldehyde oxidase (AO) in human hepatocytes, indicating the importance of metabolic pathways in determining their pharmacokinetic and pharmacodynamic profiles (Inoue et al., 2023).

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-6-7-15(21)14(8-11)19-16(22)9-20-10-18-13-5-3-2-4-12(13)17(20)23/h2-8,10,21H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYBPSANNDFDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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